1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one is a fluorinated organic compound known for its unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one typically involves the acylation of acetals with trifluoroacetic anhydride in the presence of pyridine and imidazolium-based ionic liquids . This method is advantageous due to its high yield and reduced reaction time.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-4-methoxy-3-penten-2-one: Another fluorinated compound with similar reactivity but different structural features.
1,1,1-Trifluoro-4-methoxy-4-phenyl-3-buten-2-one: Shares the trifluoromethyl and methoxy groups but has a different aromatic substitution pattern.
Uniqueness
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
476158-86-8 |
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Molecular Formula |
C13H13F3O3 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C13H13F3O3/c1-8(12(17)13(14,15)16)11(19-3)9-4-6-10(18-2)7-5-9/h4-7H,1-3H3 |
InChI Key |
URQXHZZVKFXAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)OC)OC)C(=O)C(F)(F)F |
Origin of Product |
United States |
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